(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c1-3-8-18-12-7-6-11(2)10-14(12)21-16(18)17-15(19)13-5-4-9-20-13/h1,4-7,9-10H,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPXVTLCXCSIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Alkylation: The benzo[d]thiazole core is then alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the alkylated benzo[d]thiazole with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The benzo[d]thiazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or reduced carboxamide derivatives.
Substitution: Various substituted benzo[d]thiazole or thiophene derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.
Materials Science: Its unique structure makes it a candidate for organic semiconductors or photovoltaic materials.
Biology and Medicine:
Antimicrobial Agents: Due to its structural similarity to other bioactive molecules, it may exhibit antimicrobial properties.
Drug Development: Potential use as a scaffold for designing new therapeutic agents targeting specific enzymes or receptors.
Industry:
Dye and Pigment Production: The compound’s conjugated system can be exploited in the synthesis of dyes and pigments.
Polymer Science: It can be incorporated into polymers to modify their electronic properties.
Mechanism of Action
The mechanism of action of (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with active site residues, while the benzo[d]thiazole and thiophene rings provide structural stability and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related benzothiazole derivatives, focusing on substituent effects, synthetic pathways, and biological activities.
Table 1: Key Structural and Functional Comparisons
*Activity inferred from structural analogs.
Substituent Effects on Activity
- This contrasts with methoxy or hydroxy groups in analogs like 5b, which enhance solubility and hydrogen-bonding interactions with tubulin .
- Thiophene-2-Carboxamide vs. Thienylmethylthio : The carboxamide group in the target compound may improve binding affinity to biological targets (e.g., kinases or tubulin) compared to the thioether linkage in compound 55 .
- Z-Configuration: The Z-geometry stabilizes planar conformations critical for stacking interactions in tubulin binding, as seen in propenone-linked analogs .
Biological Activity
The compound (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a novel derivative within the class of thiophene carboxamides, known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on recent research findings.
Synthesis
The synthesis of thiophene carboxamide derivatives typically involves the reaction of thiophene derivatives with appropriate amines or carboxylic acids under controlled conditions. The specific compound has been synthesized through a multi-step process that includes the formation of the benzo[d]thiazole moiety, followed by the introduction of the thiophene carboxamide functionality.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including our compound of interest. For example, compounds structurally similar to this compound have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin binding, apoptosis induction |
| 2e | Hep3B | 12.58 | Tubulin binding, apoptosis induction |
These compounds exhibit mechanisms similar to that of Combretastatin A4 (CA4), a known anticancer agent, by disrupting microtubule dynamics and inducing apoptosis in cancer cells through caspase activation pathways .
Antimicrobial Activity
In addition to their anticancer properties, thiophene carboxamide derivatives have demonstrated notable antimicrobial activity. For instance, a study evaluated various derivatives against Gram-positive and Gram-negative bacteria, revealing that some compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against Staphylococcus aureus . The following table summarizes the antimicrobial efficacy:
| Compound | Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| 7b | S. aureus | 0.22 | Highly active |
| 5a | E. coli | 0.25 | Moderate activity |
| 8h | Pseudomonas aeruginosa | 0.30 | Moderate activity |
These findings suggest that the presence of specific functional groups in thiophene derivatives enhances their ability to inhibit bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Aromaticity : The thiophene ring contributes significantly to the compound's interaction with biological targets due to its high aromatic character.
- Substituents : The methyl and propargyl groups enhance lipophilicity and may facilitate better membrane penetration, crucial for both anticancer and antimicrobial activities.
- Binding Interactions : Molecular docking studies indicate favorable interactions with tubulin and various bacterial enzymes, reinforcing the importance of specific substituents in enhancing binding affinity .
Case Studies
Several case studies have explored the efficacy of thiophene carboxamide derivatives:
- Study on Hepatocellular Carcinoma : Compounds similar to our target showed significant inhibition of Hep3B cell proliferation through apoptotic pathways involving caspase activation and mitochondrial dysfunction .
- Antimicrobial Evaluation : A series of thiophene derivatives were tested against multiple pathogens, demonstrating a broad spectrum of activity with some compounds outperforming traditional antibiotics in terms of MIC values .
Scientific Research Applications
Structural Characteristics
The compound features multiple functional groups that contribute to its reactivity and biological activity. The benzo[d]thiazole moiety is known for its bioactive properties, while the thiophene ring enhances its chemical stability. The presence of the prop-2-yn-1-yl substituent adds to the compound's structural diversity, potentially affecting its interactions with biological targets.
Antimicrobial Activity
Compounds with similar structures to (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide have demonstrated promising antimicrobial properties. Studies have shown that derivatives of thiazole and thiophene exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural components suggest potential anticancer applications. Research indicates that thiazole and thiophene derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . For instance, compounds similar to this one have been evaluated for their efficacy against breast cancer cell lines, showcasing significant cytotoxic effects .
Cardiovascular Applications
Recent studies have highlighted the role of thiophene-based compounds in enhancing intracellular calcium dynamics in cardiomyocytes. This is particularly relevant for conditions like heart failure, where improved SERCA2a Ca²⁺ transport is crucial . The potential for this compound to modulate calcium homeostasis presents a promising avenue for cardiovascular therapeutics.
Case Studies
Chemical Reactions Analysis
Alkyne-Specific Reactions
The prop-2-yn-1-yl group at position 3 of the benzothiazole enables participation in Huisgen 1,3-dipolar cycloaddition (click chemistry) with azides. This reaction forms 1,2,3-triazole derivatives under copper(I)-catalyzed conditions, as observed in structurally related compounds .
| Reaction | Conditions | Product |
|---|---|---|
| Cycloaddition with NaN₃ | CuSO₄, sodium ascorbate, H₂O/EtOH, RT | Triazole-fused benzothiazole-thiophene hybrid |
Electrophilic Substitution on Thiophene
The electron-rich thiophene ring undergoes electrophilic substitution at the 5-position. Nitration and halogenation reactions are feasible, as demonstrated in thiophene carboxamide derivatives .
| Reaction | Reagents | Outcome |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-thiophene carboxamide derivative |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 5-Bromo-thiophene carboxamide derivative |
Carboxamide Hydrolysis
The thiophene-2-carboxamide group undergoes acid- or base-catalyzed hydrolysis to yield thiophene-2-carboxylic acid, a transformation observed in analogous amide-containing heterocycles.
| Reaction | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Thiophene-2-carboxylic acid |
| Basic hydrolysis | NaOH (10%), EtOH, reflux, 8h | Thiophene-2-carboxylate salt |
Oxidation of the 6-Methyl Group
The methyl group at position 6 of the benzothiazole is susceptible to oxidation under strong oxidizing conditions, forming a carboxylic acid moiety. Similar transformations are reported for methyl-substituted benzothiazoles .
| Reaction | Reagents | Product |
|---|---|---|
| Oxidation with KMnO₄ | KMnO₄, H₂SO₄, Δ | 6-Carboxybenzothiazole derivative |
Nucleophilic Aromatic Substitution
The benzothiazole ring participates in nucleophilic substitution at electron-deficient positions (e.g., para to the nitrogen). Reactions with amines or alkoxides are plausible .
| Reaction | Reagents | Outcome |
|---|---|---|
| Amination | NH₃, CuCl, 120°C | 4-Amino-benzothiazole derivative |
Cyclization Reactions
The terminal alkyne and carboxamide groups may facilitate intramolecular cyclization to form fused polycyclic systems. For example, gold(I)-catalyzed alkyne activation could yield indole or quinoline analogues .
| Reaction | Catalyst | Product |
|---|---|---|
| AuCl₃-mediated cyclization | AuCl₃, CH₂Cl₂, RT | Benzothiazolo-thienopyridine derivative |
Reductive Amination
The imine linkage (C═N) in the benzothiazol-2(3H)-ylidene group is reducible via catalytic hydrogenation , converting it to a secondary amine. This reactivity is consistent with similar Schiff base derivatives .
| Reaction | Conditions | Product |
|---|---|---|
| H₂ reduction | H₂ (1 atm), Pd/C, MeOH, RT | Saturated benzothiazole-amine derivative |
Key Mechanistic Insights
-
Steric Effects : The prop-2-yn-1-yl group imposes steric hindrance, directing electrophiles to the less hindered thiophene ring.
-
Electronic Effects : The electron-withdrawing carboxamide and benzothiazole groups activate the thiophene ring for electrophilic substitution .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cycloadditions and nucleophilic substitutions .
Q & A
Q. Advanced
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays. Related benzothiazoles show IC₅₀ values <10 µM .
- Mechanistic studies :
- SAR analysis : Modify substituents (e.g., prop-2-yn-1-yl vs. methyl) to evaluate potency changes. Derivatives with electron-withdrawing groups often enhance activity .
How do substituents on the benzo[d]thiazole ring influence compound reactivity and stability?
Q. Advanced
- Electron-donating groups (e.g., methoxy) : Increase electron density on the thiazole ring, enhancing nucleophilic attack susceptibility. For example, 4-methoxy derivatives showed faster cyclization .
- Steric effects : Bulky groups (e.g., prop-2-yn-1-yl) hinder imine bond rotation, stabilizing the Z-configuration. This was observed in analogs with higher melting points (160–162°C vs. 180–182°C) .
- Hydrolytic stability : Thiophene carboxamide derivatives degrade under strong acidic/basic conditions. Stability testing via HPLC at pH 7.4 and 37°C is recommended .
How can researchers design analogs to explore structure-activity relationships (SAR)?
Q. Advanced
- Core modifications : Replace thiophene with furan or pyridine to alter electronic properties. Compound 4g (chlorophenyl analog) showed enhanced kinase inhibition .
- Side-chain diversification : Introduce alkyl/aryl groups at the prop-2-yn-1-yl position. For example, compound 7b (4-methoxyphenyl) had a 76% yield and distinct NMR shifts .
- Computational modeling : Use DFT calculations to predict binding affinities to targets like STING agonists, as seen in related benzo[d]thiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
